5-Cyano-2-iodobenzoic acid
Description
5-Cyano-2-iodobenzoic acid is a substituted benzoic acid derivative featuring a cyano group at the 5-position and an iodine atom at the 2-position. The molecular formula is C₈H₄INO₂, with an average molecular mass of 289.03 g/mol (calculated based on substituent additions to the benzoic acid backbone). The cyano group (-CN) is a strong electron-withdrawing substituent, which influences the compound’s electronic properties, acidity, and reactivity.
Properties
IUPAC Name |
5-cyano-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRFNJFSDWXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621449 | |
| Record name | 5-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-92-6 | |
| Record name | 5-Cyano-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Cyano-2-iodobenzoic acid typically involves the iodination of 5-cyanobenzoic acid. One common method includes the Sandmeyer reaction, where the diazotization of anthranilic acid is followed by a reaction with iodide . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyano-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with a phenyl group using a Grignard reagent would yield 5-cyano-2-phenylbenzoic acid.
Scientific Research Applications
5-Cyano-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: Research has explored its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Cyano-2-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 5-cyano-2-iodobenzoic acid include derivatives with varying substituents at the 5-position (e.g., halogens, methyl, methoxy) or differing halogen positions. Below is a detailed comparison:
Table 1: Comparative Analysis of 2-Iodobenzoic Acid Derivatives
*Synthesis yields are based on methods involving hydrolysis, mercuration, and iodination .
Key Observations
Synthetic Accessibility: Electron-withdrawing groups (e.g., -CN, -NO₂) may complicate synthesis. For instance, 4-nitrophthalic anhydride failed to yield the corresponding 5-nitro derivative , suggesting that the strong electron-withdrawing nature of -CN in this compound might similarly hinder synthesis. However, its commercial discontinuation implies additional challenges, such as purification or scalability. By contrast, electron-donating groups (e.g., -OCH₃) enhance reaction efficiency, as seen in the 78.2% yield of 5-methoxy-2-iodobenzoic acid .
Physicochemical Properties: The -CN group in this compound increases acidity compared to halogenated analogs due to its strong electron-withdrawing effect, which stabilizes the deprotonated form. This property is critical in catalysis or metal-organic framework (MOF) synthesis. Fluorinated derivatives (e.g., 5-(difluoromethyl)-2-iodobenzoic acid) exhibit enhanced metabolic stability, making them valuable in drug development .
Applications: Halogenated analogs (e.g., 5-chloro/bromo-2-iodobenzoic acid) are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity . The cyano derivative’s polarity may limit solubility in non-polar solvents but enhance compatibility in aqueous-phase reactions or as a ligand in coordination chemistry.
Biological Activity
5-Cyano-2-iodobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Properties
This compound features a benzoic acid backbone substituted with a cyano group and an iodine atom. Its molecular formula is CHIO, and it has a molecular weight of approximately 252.03 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the iodination of benzoic acid derivatives followed by the introduction of the cyano group through nucleophilic substitution reactions. The following general synthetic route can be employed:
- Iodination : Benzoic acid is treated with iodine in the presence of a suitable oxidizing agent.
- Nitration : The iodinated product is then subjected to nucleophilic substitution to introduce the cyano group.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria. For instance, research indicates that derivatives of iodobenzoic acids exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA ATCC 43300 | 32 | |
| Acylhydrazones derived from it | Various Gram-positive bacteria | < 64 |
The mechanism behind this activity may be attributed to the lipophilicity and electronic properties imparted by the cyano and iodine substituents, which enhance membrane permeability and interaction with bacterial targets.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies show that certain derivatives possess cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells. For example, acylhydrazone derivatives synthesized from iodobenzoic acids have demonstrated promising anticancer activity against various tumor cell lines, including breast and colon cancer cells .
Case Studies
- Synthesis and Bioactivity Study : A study focused on synthesizing acylhydrazones from this compound revealed that these compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics .
- Antitumor Activity Assessment : Another research effort evaluated the anticancer potential of various derivatives in vitro, demonstrating significant inhibition of cell proliferation in several cancer types, suggesting a pathway for developing new chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
